molecular formula C18H17FO4 B590377 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid CAS No. 1797883-74-9

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid

Cat. No. B590377
CAS RN: 1797883-74-9
M. Wt: 316.328
InChI Key: YVWIRDHPNGRLMV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “2-Fluoro” part indicates the presence of a fluorine atom, and “2,3-dimethylsuccinic acid” suggests the presence of a succinic acid group with two methyl groups attached .


Molecular Structure Analysis

The molecular structure would be based on the biphenyl core, with a fluorine atom attached to one of the phenyl rings and a 2,3-dimethylsuccinic acid group attached to the other . The exact structure would depend on the specific positions of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom and the carboxylic acid group could affect properties like solubility, acidity, and reactivity .

Scientific Research Applications

Synthesis and Application of Fluorinated Compounds

  • Synthesis of Key Intermediates: A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This synthesis is critical for large-scale production due to its efficiency and lower costs compared to previous methods, highlighting the importance of fluorinated compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental and Health Impacts of Fluorinated Compounds

  • Environmental Fate of Fluorinated Herbicides: The study on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides insights into the environmental impact and toxicity of fluorinated compounds, suggesting the need for careful evaluation of their use and the development of safer alternatives (Zuanazzi et al., 2020).

Advances in Fluorescent Chemosensors

  • Development of Fluorescent Chemosensors: The creation of chemosensors based on 4-methyl-2,6-diformylphenol for detecting metal ions and other analytes demonstrates the versatility of fluorinated compounds in developing sensitive and selective detection tools for various applications (Roy, 2021).

Toxicology and Safety of Fluorinated Compounds

  • Toxicity Review of Fluorophores: An extensive review of the toxicity of widely used fluorophores, including fluorinated ones, underscores the importance of assessing the safety of these compounds before their clinical application, especially in cancer diagnosis and treatment (Alford et al., 2009).

Mechanism of Action

Target of Action

Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .

Result of Action

At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .

: DrugBank : BOC Sciences : Springer

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, many fluorinated compounds are hazardous, and carboxylic acids can be corrosive .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIRDHPNGRLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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